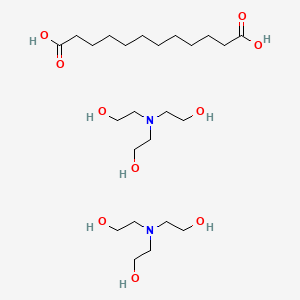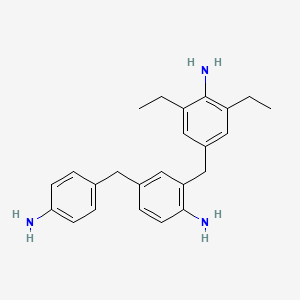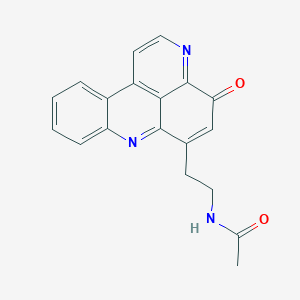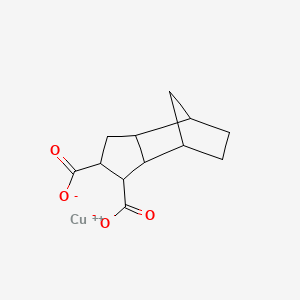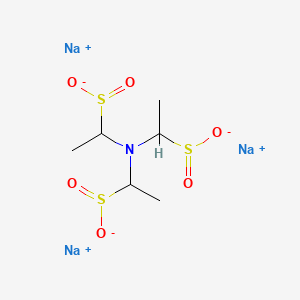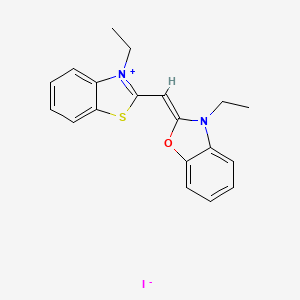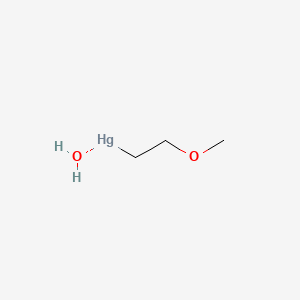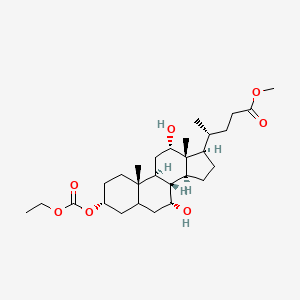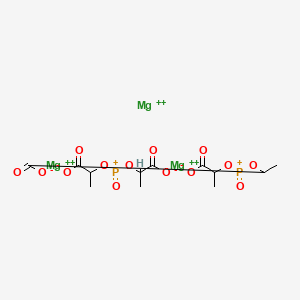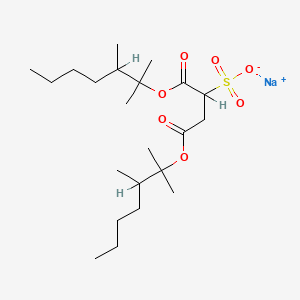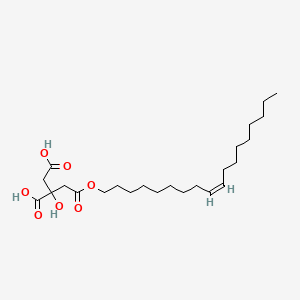
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride typically involves the reaction of dodecyl alcohol with formaldehyde and tris(2-hydroxyethyl)amine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining quality.
化学反応の分析
Types of Reactions
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is used as a surfactant and emulsifying agent. It helps in stabilizing emulsions and dispersions, making it valuable in various chemical processes.
Biology
In biological research, the compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studies related to microbial inhibition and control.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic substances makes it a candidate for encapsulating and delivering drugs.
Industry
Industrially, the compound is used in the formulation of cleaning agents, disinfectants, and personal care products. Its surfactant properties help in removing dirt and grease, making it an essential ingredient in various cleaning formulations.
作用機序
The mechanism of action of ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This interaction is facilitated by the compound’s ability to bind to negatively charged components of the cell membrane, causing structural disruption and leakage of cellular contents.
類似化合物との比較
Similar Compounds
- N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
- (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride
Uniqueness
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is unique due to its specific combination of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of substances, making it versatile in various applications. Its ability to act as a surfactant, antimicrobial agent, and emulsifier sets it apart from other similar compounds.
特性
CAS番号 |
75839-68-8 |
|---|---|
分子式 |
C19H42ClNO4 |
分子量 |
384.0 g/mol |
IUPAC名 |
dodecoxymethyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-20(12-15-21,13-16-22)14-17-23;/h21-23H,2-19H2,1H3;1H/q+1;/p-1 |
InChIキー |
WMEYDVWXPJVRMC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


